4-(2-Azidoethyl)-1h-pyrazole
Description
4-(2-Azidoethyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with an azidoethyl (-CH₂CH₂N₃) group at the 4-position. Its molecular formula is C₅H₇N₅, with a molecular weight of 137.14 g/mol (calculated). The azide group confers reactivity for click chemistry applications, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable building block in medicinal chemistry and materials science .
Properties
Molecular Formula |
C5H7N5 |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
4-(2-azidoethyl)-1H-pyrazole |
InChI |
InChI=1S/C5H7N5/c6-10-7-2-1-5-3-8-9-4-5/h3-4H,1-2H2,(H,8,9) |
InChI Key |
DKRBRUCHGPCPLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)CCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Azidoethyl)-1h-pyrazole typically involves the N-alkylation of pyrazole with an azidoethyl halide. One common method is the reaction of pyrazole with 2-azidoethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 4-(2-Azidoethyl)-1h-pyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(2-Azidoethyl)-1h-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide and alkyl halides are commonly used.
Cycloaddition: Copper(I) catalysts are often employed in click reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions with alkynes.
Amines: Formed through the reduction of the azido group.
Scientific Research Applications
4-(2-Azidoethyl)-1h-pyrazole has several applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(2-Azidoethyl)-1h-pyrazole primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it useful in various applications, including bioconjugation and material science . The pyrazole ring itself can also participate in various interactions, contributing to the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(2-azidoethyl)-1H-pyrazole with structurally or functionally related pyrazole derivatives:
Key Comparisons
Reactivity and Functional Groups
- Azidoethyl vs. Boronic Ester : The azide group enables click chemistry (e.g., CuAAC), while the boronic ester facilitates cross-coupling reactions. This distinction makes 4-(2-azidoethyl)-1H-pyrazole more suitable for bioconjugation, whereas the boronic ester variant is prioritized in synthetic organic chemistry .
- Azidoethyl vs. Azo Groups : Azo derivatives (e.g., compound 89) exhibit antimicrobial properties due to their conjugated diazenyl systems, whereas azidoethyl pyrazoles are primarily reactive intermediates .
Structural Effects Regiochemistry: 1-(2-Azidoethyl)-1H-pyrazole (azidoethyl at N1) vs. 4-substituted analogs show divergent electronic profiles. The N1-substituted isomer may exhibit reduced stability due to proximity to the pyrazole nitrogen lone pairs .
Applications
- Drug Discovery : Azidoethyl pyrazoles are used to generate triazole-linked bioconjugates, whereas trifluoromethyl analogs (e.g., 1-methyl-4-CF₃-pyrazole) leverage fluorine’s metabolic stability for bioactive molecules .
- Materials Science : Boronic ester pyrazoles contribute to metal-organic frameworks (MOFs), while azo dyes are applied in photodynamic therapy and sensing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
